molecular formula C2H6O B13799843 2-Deuteroathanol

2-Deuteroathanol

Cat. No.: B13799843
M. Wt: 47.07 g/mol
InChI Key: LFQSCWFLJHTTHZ-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deuteroathanol, also known as deuterated ethanol, is a form of ethanol where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is represented by the chemical formula C₂D₆O. Deuterated ethanol is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Deuteroathanol typically involves the deuteration of ethanol. One common method is the exchange of hydrogen atoms in ethanol with deuterium using deuterium oxide (D₂O) as the deuterium source. This process can be catalyzed by acids or bases to enhance the exchange rate .

Industrial Production Methods: Industrial production of deuterated compounds, including this compound, often involves the use of deuterated reagents and solvents. The direct high-temperature deuteration method is also employed, where ethanol reacts with deuterium gas at elevated temperatures and pressures to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Deuteroathanol undergoes similar chemical reactions as regular ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can influence the reaction rates and mechanisms due to the isotope effect.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deuterated acetaldehyde, deuterated ethane, and various deuterated derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Deuteroathanol is widely used in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of 2-Deuteroathanol is primarily related to its use as a solvent and tracer in scientific research. In NMR spectroscopy, the deuterium atoms in this compound do not produce interfering signals, allowing for clearer analysis of the sample. In metabolic studies, deuterium acts as a stable isotope tracer, enabling the tracking of metabolic pathways and the study of enzyme kinetics .

Comparison with Similar Compounds

    Deuterated Methanol (CD₃OD): Similar to 2-Deuteroathanol but with a single carbon atom. Used in NMR spectroscopy and as a solvent.

    Deuterated Water (D₂O): Heavy water used in various scientific applications, including NMR spectroscopy and neutron moderation.

    Deuterated Chloroform (CDCl₃): Commonly used as an NMR solvent due to its deuterium content and non-reactivity.

Uniqueness: this compound is unique due to its specific application in NMR spectroscopy and metabolic studies. Its deuterium content provides distinct advantages in reducing background signals and enabling precise tracking of biochemical processes .

Properties

Molecular Formula

C2H6O

Molecular Weight

47.07 g/mol

IUPAC Name

2-deuterioethanol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D

InChI Key

LFQSCWFLJHTTHZ-MICDWDOJSA-N

Isomeric SMILES

[2H]CCO

Canonical SMILES

CCO

Origin of Product

United States

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